molecular formula C18H28N2S B6063355 N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea

N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea

Cat. No. B6063355
M. Wt: 304.5 g/mol
InChI Key: SZYIYIDATVLBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea, also known as KB-141, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioureas and has been studied for its effects on various diseases and conditions.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has also been found to inhibit the activity of protein kinase C (PKC) enzymes, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This can lead to a reduction in inflammation and tissue damage. N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has also been found to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes. Additionally, N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea in lab experiments is its specificity towards certain enzymes and signaling pathways. This can help researchers to better understand the mechanisms involved in various diseases and conditions. However, one limitation of using N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea is its potential toxicity at high doses. Therefore, it is important to use appropriate dosages and safety precautions when working with this compound.

Future Directions

There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the long-term effects of N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea on glucose metabolism and insulin sensitivity in the treatment of diabetes.

Synthesis Methods

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea involves the reaction of 4-tert-butylbenzylamine with cyclopentanecarbonyl chloride in the presence of triethylamine. This reaction is followed by the addition of thiourea to form N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has been studied for its potential therapeutic effects in various diseases and conditions. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Several studies have shown that N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea has been studied for its potential use in the treatment of diabetes as it can improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

1-[1-(4-tert-butylphenyl)ethyl]-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S/c1-13(19-17(21)20-16-7-5-6-8-16)14-9-11-15(12-10-14)18(2,3)4/h9-13,16H,5-8H2,1-4H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYIYIDATVLBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Tert-butylphenyl)ethyl]-3-cyclopentylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.